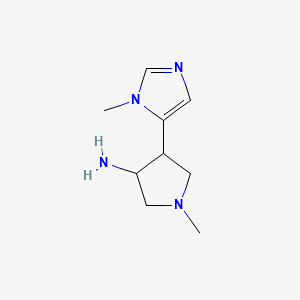

rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans

Description

This compound is a racemic mixture of a pyrrolidine derivative featuring a trans-configuration at the C3 and C4 positions. Its structure includes a methyl group at the pyrrolidine nitrogen and a 1-methylimidazol-5-yl substituent at C2. The imidazole moiety introduces aromaticity and basicity, while the trans-configuration influences steric and electronic interactions.

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3 |

InChI Key |

BFSKWJXXCFDEDP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)N)C2=CN=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans typically begins with a stereoselective ring-opening reaction. A patented method involves reacting (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a 7H-pyrrolo[2,3-d]pyrimidin-4-yl derivative in the presence of alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This step forms a key intermediate, which undergoes catalytic debenzylation using palladium hydroxide under ambient conditions (25–30°C) to minimize dihydro impurity formation.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–30°C | Limits dihydro impurity ≤0.15% |

| Catalyst Loading | 5–7 wt% Pd(OH)₂ | Ensures >90% conversion |

| Solvent System | THF/H₂O (4:1 v/v) | Enhances intermediate solubility |

The debenzylated product is then subjected to chiral resolution using mandelic acid or tartaric acid derivatives in ethanol/water mixtures, achieving enantiomeric excess (ee) values >98%. Final coupling with 2-cyanoacetyl derivatives under basic conditions yields the target compound.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Automated systems enable precise control over stoichiometry and residence time, reducing side-product formation. A representative protocol involves:

- Continuous Deprotection : A palladium-catalyzed hydrogenation loop operating at 10–15 bar H₂ pressure.

- In-Line Chiral Separation : Simulated moving bed (SMB) chromatography with cellulose-based stationary phases.

- Cyclization and Amination : Sequential flow reactors maintaining pH 8–9 via automated base addition.

This approach achieves throughputs of 50–100 kg/batch with 95% purity, as verified by HPLC-UV.

Reaction Optimization and Kinetic Analysis

Kinetic studies reveal that the rate-determining step is the nucleophilic attack of the imidazole nitrogen on the pyrrolidine ring. Solvent polarity significantly influences this step, with DMF accelerating the reaction 3-fold compared to THF. Base selection also plays a critical role:

- Strong Bases (e.g., KOH) : Increase reaction rate but promote epimerization.

- Weak Bases (e.g., NaHCO₃) : Reduce epimerization but require longer reaction times (48–72 hrs).

A compromise involves using NaOMe in DMF, achieving 88% yield with <1% epimerization after 24 hrs.

Analytical Characterization and Quality Control

Structural validation employs advanced spectroscopic techniques:

NMR Data (400 MHz, DMSO-d₆)

- δ 5.73 ppm : Doublet (J = 4.9, 3.3 Hz) for imidazole protons.

- δ 3.17–3.13 ppm : Multiplet corresponding to pyrrolidine CH₂ groups.

Mass Spectrometry

- HR-MS (QTOF) : m/z [M+H]⁺ observed at 181.1332 (calc. 181.1347), confirming molecular formula C₉H₁₆N₄.

Purity assessments use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), showing a single peak at 8.2 min.

Environmental and Regulatory Considerations

Waste streams containing palladium catalysts require treatment with chelating resins (e.g., polyethylenimine-functionalized silica) to reduce Pd content to <1 ppm before disposal. Regulatory filings emphasize compliance with ICH Q3A guidelines, mandating control of mutagenic impurities (e.g., N-nitrosamines) below 10 ppm.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the imidazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring substituted with an imidazole moiety and a methyl group. Its unique chiral structure contributes to its reactivity and interaction with biological targets.

Chemistry

In the field of chemistry, rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine serves as a valuable building block for synthesizing more complex molecules. Its chiral nature allows researchers to explore new reaction pathways and develop novel compounds.

Biology

This compound is utilized in biological research to study enzyme interactions and receptor binding. Its structural features enable it to mimic bioactive molecules, making it a model compound for understanding biochemical processes.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could act as an inhibitor or modulator, showcasing its potential in drug design.

Medicine

In medicinal chemistry, rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine holds promise for drug development targeting specific receptors or enzymes linked to various diseases.

Clinical Applications

Research has highlighted its potential in developing treatments for conditions such as cancer and neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets.

Industry

Industrially, this compound is significant in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to be integrated into various manufacturing processes.

Mechanism of Action

The mechanism of action of “rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Imidazole vs. Indole Derivatives

- Target Compound: Contains a 1-methylimidazol-5-yl group.

- Analog 14{6,5}-14{6,8}: Feature 1-methylindol-3-yl substituents.

Key Data :

| Compound | Substituent | Molecular Weight (g/mol) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Target Compound | 1-Methylimidazol-5-yl | ~220–240* | N/A | N/A |

| 14{6,5} (Indole derivative) | 1-Methylindol-3-yl | 475 | >99 | 76 |

| 14{6,8} (Indole derivative) | 3-Pyridyl | 408 | 36 | 71 |

*Estimated based on analogs in and .

Impact on Pharmacological Properties

- Imidazole’s nitrogen atoms may chelate metal ions or engage in π-π stacking, whereas indole’s planar structure favors hydrophobic interactions. For example, compound 14{6,5} (trifluoromethylphenyl substituent) achieves high purity (>99%), suggesting stability in synthesis, while 14{6,8} (pyridyl group) shows low purity (36%), likely due to polar side chains complicating purification .

Substituent Modifications on the Pyrrolidine Core

Nitrogen Substituents

- Target Compound : 1-Methyl group on pyrrolidine nitrogen.

- Compound : 1-Benzyl substituent increases molecular weight (256.35 g/mol) and lipophilicity compared to the target compound’s methyl group .

Ring Size and Conformation

- Piperidinone Analogs: rac-(5R,6R)-5-Amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one (CAS 1909286-78-7) has a six-membered ring with a ketone. The larger ring size and ketone group may alter conformational flexibility and hydrogen-bonding capacity compared to the pyrrolidine core .

Biological Activity

Rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans, is a chiral compound belonging to the pyrrolidine class. Its structure features a pyrrolidine ring substituted with a methyl group and an imidazole ring, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₂N₄ |

| Molecular Weight | 168.20 g/mol |

| CAS Number | 2227749-69-9 |

The presence of both the pyrrolidine and imidazole moieties suggests that rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine may interact with various biological targets, including proteins and nucleic acids.

Enzyme Inhibition

Preliminary studies indicate that rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine may act as an inhibitor for certain enzymes or receptors. Specifically, research has suggested its potential as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial in regulating the cell cycle and transcriptional processes, making them significant targets for cancer therapy .

Therapeutic Applications

The compound's ability to inhibit CDKs could position it as a candidate for developing treatments for various cancers. For instance, studies have shown that inhibitors of CDK9 can reverse epigenetic silencing of genes involved in tumor suppression .

Study on CDK9 Inhibition

A comparative modeling study explored the selectivity of various CDK9 inhibitors, including those structurally related to rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine. The study demonstrated that modifications in the compound's structure could significantly affect its binding affinity and inhibitory activity against CDK9. The results indicated that certain structural features enhance interaction with the enzyme's active site, leading to improved therapeutic efficacy .

Phenotypic Screening

In another study involving phenotypic screening of compounds that could reverse epigenetic silencing, rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine was evaluated alongside other known inhibitors. The findings suggested that this compound exhibited promising activity in restoring gene expression levels suppressed by epigenetic mechanisms .

Summary of Biological Activities

The biological activities of rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amines can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential CDK inhibitor with implications in cancer therapy |

| Gene Expression Modulation | Ability to reverse epigenetic silencing in certain contexts |

Q & A

What are the key synthetic routes for rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans, and how can reaction conditions be optimized for yield and purity?

Basic

The synthesis of pyrrolidine-imidazole derivatives typically involves cyclization and functional group modifications. For example, cyclization using phosphorus oxychloride at elevated temperatures (120°C) has been effective in constructing heterocyclic cores, as seen in pyrazole-based analogs . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, can improve reaction efficiency and selectivity for similar scaffolds, reducing side products . Optimization may include:

- Temperature control : Higher temperatures (e.g., 120°C) enhance cyclization but require inert atmospheres to prevent decomposition.

- Catalyst screening : Heterogeneous catalysts improve regioselectivity in multi-step reactions.

- Purification : Column chromatography or recrystallization using polar solvents (e.g., ethanol) isolates enantiomers.

Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Basic

Stereochemical analysis requires a combination of:

- NMR : ¹H and ¹³C NMR can differentiate diastereomers via coupling constants (e.g., trans-vs. cis-pyrrolidine protons) and NOESY for spatial proximity .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak®) with polar mobile phases (hexane/isopropanol) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

How can researchers resolve enantiomeric mixtures of this compound to study individual stereoisomer activity?

Advanced

Enantiomeric resolution strategies include:

- Chiral auxiliaries : Introduce temporary chiral groups during synthesis to facilitate separation, followed by cleavage (e.g., tert-butyl carbamates) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer in racemic mixtures .

- Dynamic kinetic resolution (DKR) : Combines enantiomer interconversion with selective crystallization .

What in vitro assays are suitable for evaluating the compound's interaction with imidazole receptors or enzymes?

Advanced

Key assays include:

- Radioligand binding : Use ³H- or ¹⁴C-labeled analogs to quantify receptor affinity (e.g., imidazole-acetylcholine receptors) .

- Fluorescence polarization : Track competitive binding with fluorescent probes (e.g., FITC-conjugated ligands) .

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase II) using stopped-flow kinetics .

What strategies mitigate species-specific metabolic differences when translating preclinical findings to human models?

Advanced

To address translational challenges:

- Cross-species metabolite profiling : Compare liver microsome assays (human vs. rodent) to identify divergent metabolic pathways .

- CYP450 inhibition studies : Screen for isoform-specific interactions (e.g., CYP3A4/5) using fluorogenic substrates .

- Humanized models : Use transgenic rodents expressing human metabolic enzymes (e.g., CYP2D6) .

How does molecular docking predict the binding affinity of this compound to target proteins, and how can this guide experimental validation?

Advanced

Computational workflows involve:

- Homology modeling : Build 3D structures of targets (e.g., imidazole receptors) using templates from PDB .

- Docking simulations : Software like AutoDock Vina scores binding poses and affinity (ΔG values) .

- MD simulations : Validate stability of ligand-receptor complexes over 100+ ns trajectories .

What are the stability profiles of this compound under various storage conditions, and how does formulation affect degradation?

Basic

Stability studies should assess:

- Thermal stability : Accelerated degradation at 40°C/75% RH over 4 weeks .

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation .

- Formulation : Lyophilization or encapsulation in cyclodextrins improves aqueous stability .

Can radiolabeled analogs be synthesized for pharmacokinetic studies, and what isotopes are optimal?

Advanced

Radiolabeling strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.